N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
Evolution of Sulfonamide Chemistry in Medicinal Research
Sulfonamides, first synthesized in 1908 as sulfanilamide, marked a transformative era in medicinal chemistry. The discovery of Prontosil in 1932 by Gerhard Domagk and colleagues at Bayer AG demonstrated systemic antibacterial efficacy, laying the foundation for modern antibiotic therapy. Early sulfonamides competitively inhibited bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis and exhibiting bacteriostatic properties. Over time, structural modifications expanded their applications beyond antibacterials, yielding anticonvulsants (e.g., sultiame), diuretics (e.g., furosemide), and antidiabetic agents (e.g., sulfonylureas). This versatility established sulfonamides as a cornerstone of drug discovery.
Development of Azatricyclo Compounds in Pharmaceutical Science
Azatricyclo compounds, characterized by nitrogen-containing polycyclic frameworks, emerged as critical scaffolds in drug design due to their structural complexity and bioactivity. These molecules gained prominence in the late 20th century for their roles in hypertension treatment (e.g., captopril) and oncology (e.g., gilteritinib). Their rigid, three-dimensional structures enhance target specificity, making them valuable in modulating enzyme and receptor interactions. Recent advances in synthetic methodologies, such as green chemistry approaches and catalytic cyclization, have enabled efficient production of azatricyclo derivatives.
Emergence of N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo Derivatives in Scientific Literature
The integration of furan and thiophene heterocycles into azatricyclo-sulfonamide frameworks represents a modern innovation. Furan and thiophene moieties, known for their electron-rich aromatic systems, enhance molecular interactions with biological targets. Recent studies highlight the synthesis of hybrid compounds like N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide, which combines sulfonamide bioactivity with azatricyclo stability and heterocyclic versatility. Such derivatives are explored for antimicrobial, anticancer, and anti-inflammatory properties.
Historical Significance of Heterocyclic Sulfonamides in Drug Discovery
Heterocyclic sulfonamides have driven therapeutic advancements since the 1930s. Key milestones include:
- 1930s–1940s : Antibacterial sulfonamides dominated infectious disease treatment.
- 1950s–1970s : Non-antibacterial derivatives emerged, including thiazide diuretics and anticonvulsants.
- 2000s–Present : Hybrid structures incorporating furan, thiophene, and azacycles expanded applications to oncology and neurology.
| Heterocycle Type | Example Drug | Therapeutic Use |
|---|---|---|
| Thiazide | Hydrochlorothiazide | Hypertension |
| Sulfonylurea | Glipizide | Diabetes |
| Azatricyclo | Captopril | Cardiovascular |
Research Milestones in Azatricyclo Sulfonamide Development
Key advancements in azatricyclo-sulfonamide synthesis and characterization include:
- Early 2000s : Development of aqueous-phase synthesis methods for sulfonamide scaffolds using sulfonyl chlorides
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-11-oxo-N-(2-thiophen-2-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c25-21-6-5-16-13-20(14-17-7-10-24(21)22(16)17)30(26,27)23(15-18-3-1-11-28-18)9-8-19-4-2-12-29-19/h1-4,11-14H,5-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBGZSGXNKTVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N(CCC4=CC=CS4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and features a unique tricyclic structure. Its IUPAC name is:
Key Structural Features:
- Furan and Thiophene Rings: These heterocyclic components contribute to the compound's reactivity and biological interactions.
- Sulfonamide Group: Known for its role in various pharmacological activities.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for specific enzymes:
- Protein O-GlcNAc Transferase (OGT): It has been identified as an EC 2.4.1.255 inhibitor, which plays a significant role in cellular signaling and metabolism .
- Potential Antiviral Activity: The compound exhibits promising inhibitory effects against viral proteases, particularly relevant in the context of SARS-CoV-2 .
Cytotoxicity Studies
In vitro studies have demonstrated that the compound maintains low cytotoxicity levels, with CC50 values exceeding 100 μM in various cell lines (e.g., Vero and MDCK cells). This suggests a favorable safety profile for potential therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding: The compound likely binds to the active sites of target enzymes, inhibiting their function through competitive or noncompetitive mechanisms.
- Structural Interactions: The unique structural arrangement allows for effective interaction with enzyme active sites, as seen in studies involving SARS-CoV-2 main protease inhibitors .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Key Analogs:
Compound 16 and 17 (Molecules, 2013)
- Structure : Fluorinated triazole-containing derivatives with sugar-based backbones .
- Comparison : Unlike the target compound, these molecules incorporate triazole rings and perfluorinated chains, which enhance lipophilicity and metabolic stability. The target’s furan/thiophene substituents may offer distinct electronic and steric properties compared to the triazole-fluorocarbon motifs in Compounds 16/15.
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[...]sulfonamide (CHEMENU, 2023)
- Structure : Differs from the target compound in the position of the furan substituent (3-yl vs. 2-yl) and the presence of a hydroxyl group .
- Implications : The furan-3-yl substitution may alter binding affinity in biological systems, while the hydroxyl group could influence solubility or hydrogen-bonding interactions.
N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[...]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide (CAS 733040-96-5)
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Implications and Gaps
- Structural Diversity : The target compound’s furan/thiophene substituents distinguish it from fluorinated or thiadiazole-containing analogs, suggesting unique interactions in biological systems.
- Critical Needs :
- Synthetic Protocols : Detailed reports on the target’s synthesis and purification.
- Solubility and Stability : Experimental data on physicochemical properties.
- Bioactivity Screening : Prioritization against enzyme targets (e.g., kinases, GPCRs) given its heterocyclic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
